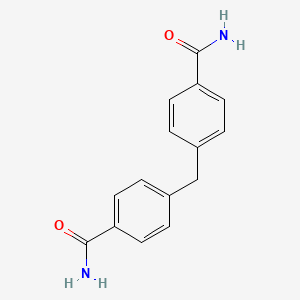
4-((4-Carbamoylphenyl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Carbamoylphenyl)methyl)benzamide is an organic compound with the molecular formula C15H14N2O2. This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a carbamoyl group. It is a significant intermediate in the synthesis of various industrial and pharmaceutical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Carbamoylphenyl)methyl)benzamide can be achieved through a two-step reaction process. The first step involves the preparation of N-(4-carbamoylphenyl)-4-nitrobenzamide by reacting 4-nitrobenzoyl chloride with 4-aminobenzoyl amide in the presence of a base such as triethylamine or pyridine . The second step involves the reduction of the nitro group to an amino group, resulting in the formation of this compound .
Industrial Production Methods
For industrial production, the synthesis is optimized to improve yields and procedures. The reaction is typically carried out in dichloromethane with a base, and the overall yield can be higher than 78% . This method is designed to be safe, inexpensive, and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-Carbamoylphenyl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction is typically carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-((4-Carbamoylphenyl)methyl)benzamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-((4-Carbamoylphenyl)methyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
4-((4-Carbamoylphenyl)methyl)benzamide can be compared with other similar compounds, such as:
Para-aminobenzoic acid (PABA): PABA is a commonly used building block in pharmaceuticals and has similar structural features.
N-(4-(3-Methoxyphenyl)carbamoyl)phenyl)nicotinamide: This compound has shown significant biological activity and is structurally related to this compound.
2,3-Dimethoxybenzamide: This compound is used in various industrial applications and has similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and its versatile applications in different fields.
Eigenschaften
CAS-Nummer |
47004-70-6 |
|---|---|
Molekularformel |
C15H14N2O2 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
4-[(4-carbamoylphenyl)methyl]benzamide |
InChI |
InChI=1S/C15H14N2O2/c16-14(18)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)15(17)19/h1-8H,9H2,(H2,16,18)(H2,17,19) |
InChI-Schlüssel |
PSMROHUITDXCIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)C(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


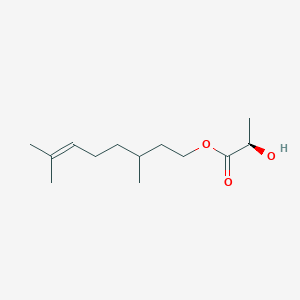
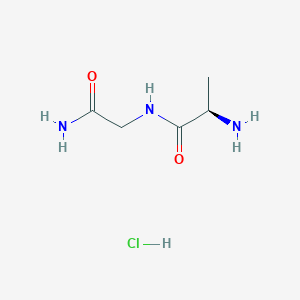

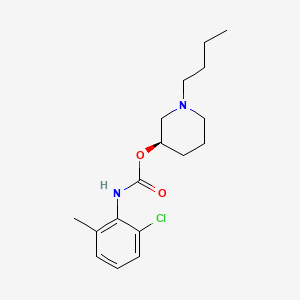
![Bicyclo[2.2.0]hexa-1(4),2,5-triene;piperidin-4-ol](/img/structure/B13745080.png)
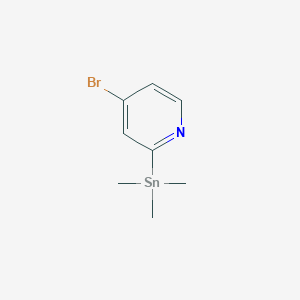
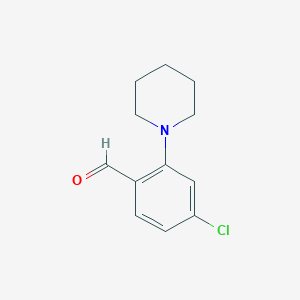
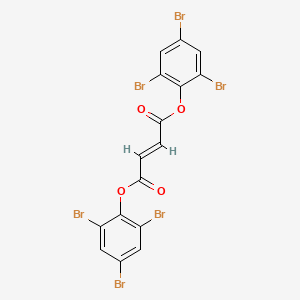
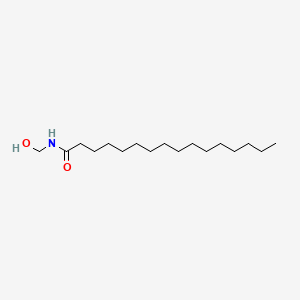
![N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B13745126.png)
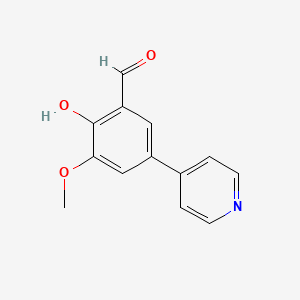
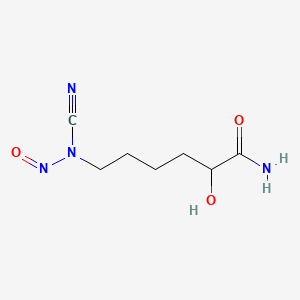
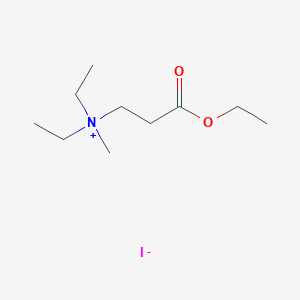
![Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)](/img/structure/B13745149.png)
